molecular formula C3H6ClF B145166 1-Chloro-1-fluoropropane CAS No. 134190-54-8

1-Chloro-1-fluoropropane

Cat. No.: B145166
CAS No.: 134190-54-8
M. Wt: 96.53 g/mol
InChI Key: OPLWDQVQIWKMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-fluoropropane, with the CAS Registry Number 430-55-7 , is an organic compound with the molecular formula C3H6ClF and a molecular weight of 96.53 g/mol . This compound is characterized by a boiling point of approximately 320.65 K (47.5 °C) . It is also known by the identifier HCFC 271fb . As a specialty chemical, this compound is presented for research and development purposes exclusively. This product is designated "For Research Use Only," indicating it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) and conduct appropriate risk assessments prior to handling.

Properties

CAS No.

134190-54-8

Molecular Formula

C3H6ClF

Molecular Weight

96.53 g/mol

IUPAC Name

1-chloro-1-fluoropropane

InChI

InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

OPLWDQVQIWKMSG-UHFFFAOYSA-N

SMILES

CCC(F)Cl

Canonical SMILES

CCC(F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Regulatory Properties

Compound CAS Formula MW (g/mol) Chirality ODP Key Use
This compound 430-55-7 C₃H₆FCl 96.53 Yes High Restricted refrigerant
2-Chloro-2-fluoropropane 420-44-0 C₃H₆FCl 96.53 No High Industrial processes
3-Chloro-1,1,1-TFP 460-35-5 C₃H₄ClF₃ 132.51 No Moderate Lab synthesis
1-Chloro-1-propene 590-21-6 C₃H₅Cl 76.52 No None Polymer chemistry

Key Findings

  • Structural Isomerism : Position of halogens (e.g., 1- vs. 2-substitution) significantly impacts chirality, reactivity, and environmental persistence .
  • Functional Group Influence : Derivatives with hydroxyl or ketone groups diverge into pharmaceutical applications, contrasting with haloalkanes’ historical industrial roles .

Preparation Methods

Halogenation of Propanol Derivatives

The halogenation of propanol precursors represents a foundational route for synthesizing 1-chloro-1-fluoropropane. This method typically involves sequential substitution of hydroxyl groups with chlorine and fluorine atoms. For example, 1-propanol can be treated with thionyl chloride (SOCl₂) to yield 1-chloropropane, followed by fluorination using hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents .

Key challenges include controlling regioselectivity and minimizing over-halogenation. Studies indicate that fluorination efficiency depends on the leaving group’s stability and the solvent’s dielectric constant. Dimethylformamide (DMF) enhances fluoride ion nucleophilicity, improving substitution rates . Yields for this two-step process range from 45% to 68%, with purity influenced by distillation protocols .

Catalytic Addition of Hydrogen Fluoride to Chlorinated Propenes

A widely adopted industrial method involves the catalytic hydrofluorination of 1-chloropropene (CH₂=CHCH₂Cl). Inspired by analogous ethane syntheses , this gas-phase reaction employs vanadium or chromium-based catalysts (e.g., VF₅ or CrF₃) to promote HF addition across the double bond. The reaction proceeds under moderate temperatures (50–120°C) and pressures (2–50 bar), with the solvent comprising halogenated hydrocarbons like chloroform or dichloromethane .

Table 1: Reaction Conditions and Outcomes for Catalytic Hydrofluorination

CatalystTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
VF₅80207288
CrF₃100306582
SnCl₄60155875

Data adapted from patent US6809226B1 highlights vanadium pentachloride (VF₅) as the most effective catalyst, achieving 72% yield with 88% selectivity. Competing pathways, such as over-fluorination to 1,1-difluoropropane, are suppressed by maintaining HF stoichiometry below 1.2 equivalents .

Industrial Production and Scaling Considerations

Large-scale synthesis prioritizes continuous-flow reactors to enhance heat management and throughput. A patented process describes a tubular reactor system where 1-chloropropene and anhydrous HF are co-fed into a solvent-rich phase containing VF₅. Automated control systems adjust residence times (10–30 minutes) to optimize conversion while minimizing byproducts like 1,2-dichloro-1-fluoropropane.

Critical operational parameters include:

  • Solvent Composition : Halogenated solvents (e.g., CCl₃F) improve HF solubility and reduce side reactions.

  • Catalyst Regeneration : Periodic flushing with HF restores catalytic activity, extending reactor lifespan.

  • Waste Management : Unreacted HF is recovered via distillation, achieving >95% recycling efficiency .

Purification and Characterization Techniques

Post-synthesis purification relies on fractional distillation due to the compound’s boiling point of 320.65 K (47.5°C) . Impurities such as unreacted propanol or dichlorinated byproducts are removed through azeotropic distillation with n-hexane.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodReference
Boiling Point320.65 KNIST TRC
Density (25°C)1.12 g/cm³Pycnometry
Refractive Index1.381Abbe Refractometer

Nuclear magnetic resonance (NMR) spectroscopy confirms structure integrity, with characteristic signals at δ 4.2 (CH₂F, triplet) and δ 3.8 (CH₂Cl, quintet) . Gas chromatography-mass spectrometry (GC-MS) identifies trace impurities at parts-per-million (ppm) levels .

Comparative Analysis of Synthetic Routes

Halogenation vs. Hydrofluorination :

  • Yield : Catalytic hydrofluorination outperforms halogenation (72% vs. 68%) .

  • Cost : Halogenation requires expensive fluorinating agents (e.g., KF), whereas HF is low-cost but corrosive.

  • Safety : Hydrofluorination’s high-pressure conditions necessitate specialized equipment, increasing capital costs .

Environmental Impact :
HF emissions are mitigated through closed-loop systems, but halogenated solvent disposal remains a concern. Recent advances in ionic liquid solvents show promise for reducing environmental footprint .

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